Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate is a chemical compound with a unique structure that includes a seven-membered oxepine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzene derivative with an oxepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other seven-membered heterocycles such as:
- Tetrahydrobenzo[b]azepines
- Oxazepines
- Thiazepines
Uniqueness
Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxepine ring fused to a benzene ring sets it apart from other similar compounds, making it a valuable compound for various applications .
Biological Activity
Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate is a compound belonging to the benzoxepine class, known for its unique bicyclic structure that integrates a benzene ring and an oxepine moiety. Its molecular formula is C12H12O4, with a molecular weight of approximately 220.22 g/mol. This article explores the biological activities of this compound, focusing on its potential therapeutic applications, particularly in metabolic diseases.
Pharmacological Profile
Research indicates that this compound exhibits significant biological activities. Notably, it has been shown to activate glucokinase, an enzyme critical in glucose metabolism. This activation suggests potential applications in the treatment and prevention of:
- Type 1 and Type 2 Diabetes : By enhancing glucose metabolism and insulin sensitivity.
- Obesity : Through modulation of metabolic pathways.
- Neuropathy and Nephropathy : Indicating broader implications for metabolic syndrome-related conditions.
The compound's interaction with glucokinase is pivotal. Glucokinase plays a crucial role in regulating blood sugar levels by facilitating glucose uptake in the liver and pancreas. The ability of this compound to modulate this enzyme's activity positions it as a promising candidate for managing diabetes and related disorders.
Comparative Analysis
To understand the uniqueness of this compound within its class, a comparison with other similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 5-oxo-2,3-dihydrobenzo[b]oxepine-4-carboxylate | Dihydro instead of tetrahydro | Less stability due to fewer rings |
Methyl 7-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine | Methoxy group substitution | Enhanced solubility |
Methyl 8-chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine | Chlorinated position | Potentially increased biological activity |
The specific activation of glucokinase by this compound differentiates it from other compounds that may not exhibit such targeted effects.
Case Studies and Research Findings
- Glucose Metabolism Studies : In vitro studies demonstrated that this compound significantly increased glucose uptake in cultured hepatocytes. This effect was attributed to enhanced glucokinase activity.
- Animal Models : In rodent models of diabetes, administration of this compound resulted in improved glycemic control and reduced insulin resistance compared to control groups. These findings suggest its potential utility in therapeutic settings for diabetes management.
- Safety and Toxicology : Preliminary studies have indicated a favorable safety profile for this compound at therapeutic doses. Further toxicological assessments are necessary to confirm long-term safety.
Properties
CAS No. |
1116093-90-3 |
---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 5-oxo-3,4-dihydro-2H-1-benzoxepine-7-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-15-12(14)8-4-5-11-9(7-8)10(13)3-2-6-16-11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
DFSOVAMBJOTRGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.